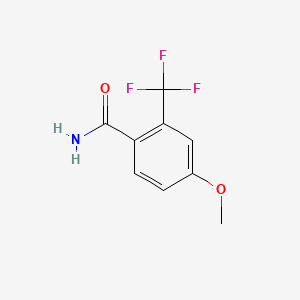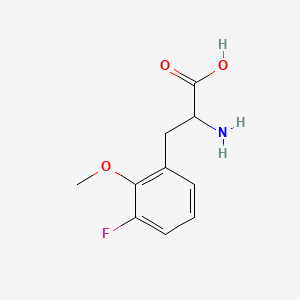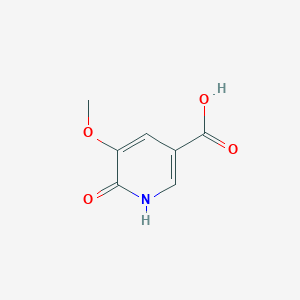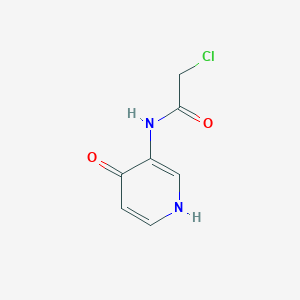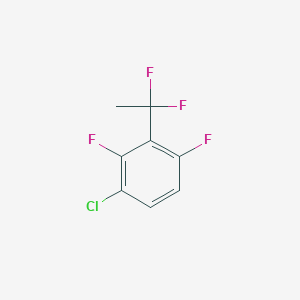
1-Chloro-3-(1,1-difluoroethyl)-2,4-difluorobenzene
Übersicht
Beschreibung
This usually includes the compound’s systematic name, its synonyms, and its Chemical Abstracts Service (CAS) number. The CAS number is a unique identifier for every chemical substance described in open scientific literature.
Synthesis Analysis
This involves a detailed description of how the compound is synthesized from its raw materials, including the conditions required for the synthesis, such as temperature, pressure, catalysts, etc.Molecular Structure Analysis
This involves the use of spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and X-ray crystallography to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, the conditions required for these reactions, and the products formed.Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, molar mass, etc.Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
1-Chloro-3-(1,1-difluoroethyl)-2,4-difluorobenzene has been synthesized through various methods, enhancing its purity and yield. Moore (2003) developed a method focusing on the synthesis of 1-chloro-2,6-difluorobenzene, a related compound, highlighting the significance of sulfonyl chloride in directing fluorine substitution and ensuring high purity. This process is noted for its good yield and use of low-cost commodity chemicals, suggesting similar potential methodologies for the synthesis of 1-Chloro-3-(1,1-difluoroethyl)-2,4-difluorobenzene (Moore, 2003).
Chemical Reactions and Derivatives
The compound and its related analogs exhibit notable chemical behavior, particularly in nucleophilic substitution reactions. Sipyagin et al. (2004) demonstrated the preparation of new derivatives of 1-chloro-2-nitro- and 1-chloro-2,6-dinitrobenzenes, introducing electron-withdrawing substituents into the aromatic ring. This modification activates the halogen substituent towards nucleophilic attack, suggesting the potential of 1-Chloro-3-(1,1-difluoroethyl)-2,4-difluorobenzene in similar chemical transformations (Sipyagin et al., 2004).
Pharmaceutical and Agricultural Intermediates
Given the compound's structure and reactivity, it holds potential as an intermediate in the synthesis of pharmaceuticals and agricultural chemicals. The high purity and specific isomer isolation, as indicated in the synthesis techniques, point to its utility in precise and high-stakes applications such as drug synthesis, where the purity and specificity of intermediates are paramount.
Environmental and Biological Applications
Biodegradation
Research indicates that certain microbial strains can degrade related difluorobenzene compounds. Moreira et al. (2009) studied the biodegradation of difluorobenzenes (DFBs) by the microbial strain Labrys portucalensis, shedding light on the potential environmental impact and biodegradability of similar compounds like 1-Chloro-3-(1,1-difluoroethyl)-2,4-difluorobenzene. This research points to the environmental relevance of such compounds and the possibilities for their bioremediation (Moreira et al., 2009).
Advanced Material Synthesis
Organometallic Chemistry and Catalysis
Pike et al. (2017) discussed the role of partially fluorinated benzenes, like 1-Chloro-3-(1,1-difluoroethyl)-2,4-difluorobenzene, in organometallic chemistry and catalysis. They emphasized the utility of such compounds as solvents or ligands in transition-metal-based catalysis due to their reduced electron-donating capacity and relatively inert nature. This suggests potential applications of 1-Chloro-3-(1,1-difluoroethyl)-2,4-difluorobenzene in facilitating or mediating various chemical transformations, particularly in the synthesis of complex organic molecules (Pike et al., 2017).
Safety And Hazards
This includes information on the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.
Zukünftige Richtungen
This could involve potential applications of the compound, areas of research that could be explored, etc.
Please note that not all compounds will have information available in all these categories, especially if they are not widely studied. For a specific compound, you would need to consult the relevant scientific literature or databases. If you have access to them, databases like SciFinder, Reaxys, or PubChem would be good places to start. If you don’t have access to these, Google Scholar can also be a useful tool for finding scientific articles. Remember to evaluate your sources critically to ensure they are reliable.
Eigenschaften
IUPAC Name |
1-chloro-3-(1,1-difluoroethyl)-2,4-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF4/c1-8(12,13)6-5(10)3-2-4(9)7(6)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADRKRNUFDDYXGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1F)Cl)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301229915 | |
| Record name | 1-Chloro-3-(1,1-difluoroethyl)-2,4-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301229915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-3-(1,1-difluoroethyl)-2,4-difluorobenzene | |
CAS RN |
1138444-87-7 | |
| Record name | 1-Chloro-3-(1,1-difluoroethyl)-2,4-difluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1138444-87-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-3-(1,1-difluoroethyl)-2,4-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301229915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



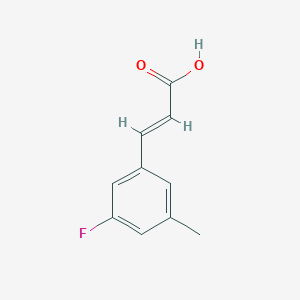
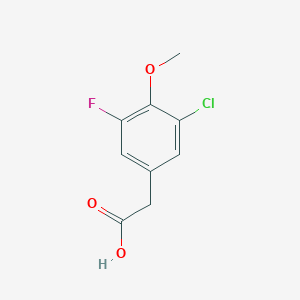
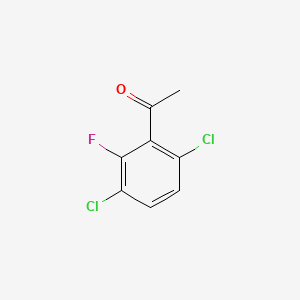
![3-[4-Fluoro-2-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1390469.png)
![Furo[3,2-b]pyridin-7-amine](/img/structure/B1390470.png)
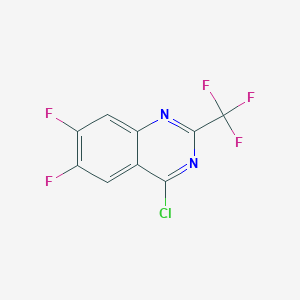
![3-[3-Fluoro-5-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1390473.png)
![3-[3-Fluoro-4-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1390474.png)

![3-[3-Methyl-5-(trifluoromethoxy)phenyl]propionic acid](/img/structure/B1390478.png)
